

Ceftazidime Pentahydrate: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

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Compound of Interest

Compound Name: *Ceftazidime pentahydrate*

Cat. No.: *B7887694*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ceftazidime pentahydrate**, a third-generation cephalosporin antibiotic. It details the molecule's fundamental physicochemical properties, its mechanism of action, and comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Physicochemical Properties of Ceftazidime Pentahydrate

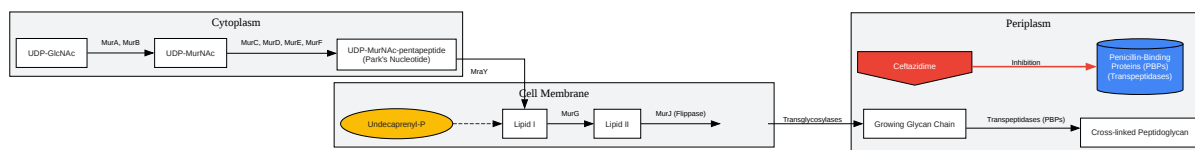
Ceftazidime pentahydrate is a broad-spectrum beta-lactam antibiotic with activity against a wide range of Gram-negative and Gram-positive bacteria.^[1] Its efficacy is rooted in its specific chemical structure, which includes a beta-lactam ring crucial for its antibacterial action. The following table summarizes its key molecular and physical characteristics.

Property	Value	Source(s)
Molecular Formula	C22H32N6O12S2	[2]
Molecular Weight	636.65 g/mol	[1][3][4]
CAS Number	78439-06-2	[1][3][4]
Appearance	White to off-white crystalline powder	[1][3]
Solubility	Sparingly soluble in aqueous solution	[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of ceftazidime is achieved through the inhibition of bacterial cell wall synthesis.[5] Like other beta-lactam antibiotics, ceftazidime targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[6] In Gram-negative bacteria, ceftazidime has a high affinity for PBP-3, an enzyme primarily involved in septum formation during cell division.[7]

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by ceftazidime.



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Bacterial peptidoglycan synthesis and inhibition by ceftazidime.

Experimental Protocols for Analysis

Accurate and precise analytical methods are crucial for the quantification of ceftazidime in both bulk drug substance and pharmaceutical formulations. The following sections provide detailed protocols for two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

RP-HPLC Method for the Simultaneous Estimation of Ceftazidime Pentahydrate and Tazobactam Sodium

This method is adapted from a validated stability-indicating RP-HPLC method.[\[8\]](#)[\[9\]](#)

3.1.1. Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Isocratic HPLC system with UV detector
Column	Hypersil BDS C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	Phosphate buffer (pH 3.0) : Acetonitrile : Tetrahydrofuran (60:30:10 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	205 nm
Injection Volume	20 µL
Column Temperature	Ambient

3.1.2. Reagent and Standard Preparation

- Mobile Phase Preparation:
 - Prepare a phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid.
 - Mix the phosphate buffer, acetonitrile, and tetrahydrofuran in the ratio of 60:30:10.
 - Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
- Standard Stock Solution Preparation:
 - Accurately weigh and transfer 100 mg of **ceftazidime pentahydrate** reference standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate to dissolve.
 - Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
- Working Standard Solution Preparation:

- From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the mobile phase to obtain a concentration of 100 µg/mL.

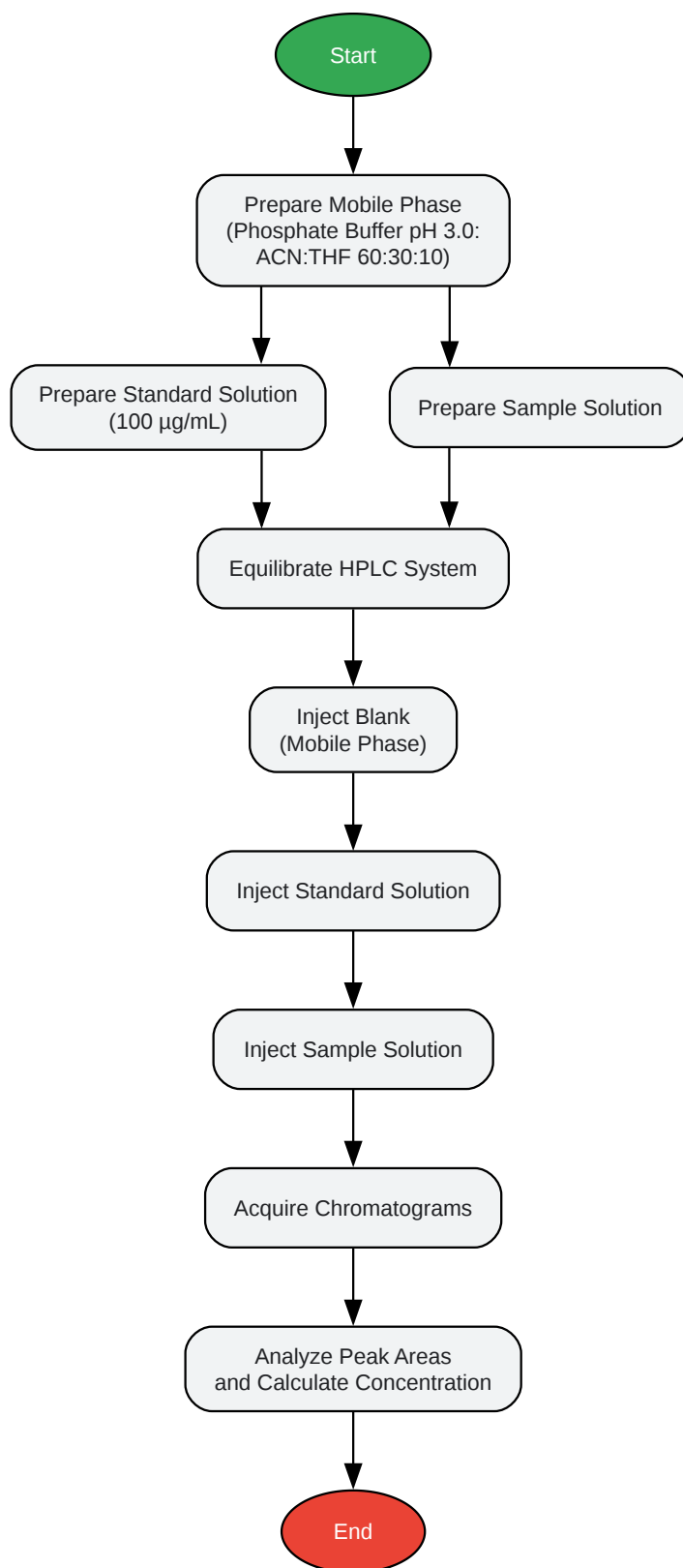
3.1.3. Sample Preparation

- Accurately weigh the contents of the formulation equivalent to 100 mg of ceftazidime.
- Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.
- Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

3.1.4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
- Record the chromatograms and measure the peak areas. The retention time for ceftazidime is approximately 3.490 minutes.[\[8\]](#)

3.1.5. Workflow Diagram



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